トリ(トリメチルシリル)メタン

概要

説明

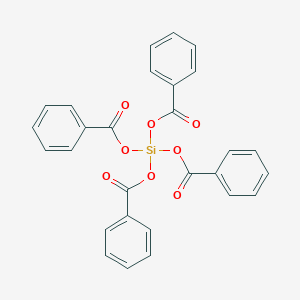

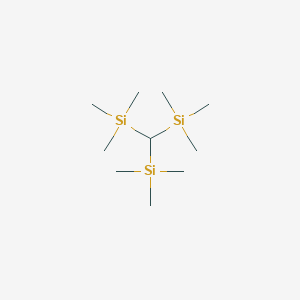

Tris(trimethylsilyl)methane is a compound that has been the subject of various studies due to its unique structure and properties. It is known for its sterically crowded molecular structure and has been used in the synthesis of various organometallic complexes. The compound has been investigated for its potential in radical reactions, as an internal chemical shift thermometer in NMR spectroscopy, and for its molecular structure using gas-phase electron diffraction .

Synthesis Analysis

The synthesis of tris(trimethylsilyl)methane and its derivatives has been explored in several studies. It has been used as a precursor for the preparation of tris(trimethylsilyl)methanethiol and further converted into bis(trimethylsilyl)methanethiol and alkyl trimethylsilyldithioformates . Additionally, tris(trimethylsilyl)methane has been utilized in the formation of organometallic complexes with scandium and yttrium, showcasing its versatility in coordination chemistry . The compound has also been involved in the synthesis of stable alkanetellurenyl halides, demonstrating its synthetic potential .

Molecular Structure Analysis

The molecular structure of tris(trimethylsilyl)methane has been extensively studied using gas-phase electron diffraction. The molecule exhibits a sterically strained structure with a central carbon atom bonded to three silicon atoms, each of which is further bonded to three methyl groups. The molecular overcrowding leads to a lengthening of the central Si-C bonds and a deviation of the torsional angles from typical staggered conformations . Similar structural analyses have been conducted for derivatives of tris(trimethylsilyl)methane, such as tris(trimethylsilyl)(trichlorosilyl) methane, chloro-, and bromo-tris(trimethylsilyl)methane, revealing the effects of steric crowding on bond lengths and angles .

Chemical Reactions Analysis

Tris(trimethylsilyl)methane has been found to be ineffective as a mediator of radical reactions, contrary to previous claims. Experimental and computational investigations have shown that the C-H bond of tris(trimethylsilyl)methane is too strong for it to serve as an effective mediator in such reactions . However, its derivatives have been successfully involved in various chemical transformations, such as the trapping of bis(trimethylsilyl)thione with alkanesulfenic acids to form alkyl trimethylsilyldithioformates .

Physical and Chemical Properties Analysis

The physical and chemical properties of tris(trimethylsilyl)methane have been characterized in different contexts. It has been identified as an excellent internal chemical shift thermometer for 13C NMR spectroscopy due to its chemical inertness, solubility in organic solvents, and the linear dependence of its chemical shift on temperature . The compound's molecular structure has also been linked to its physical properties, with the steric strain influencing bond lengths and angles, as well as the overall stability of the molecule .

科学的研究の応用

有機合成:かさ高い配位子の前駆体

TMSMは、有機合成においてかさ高い配位子を作成するための前駆体として使用されます。 メチルリチウムとの反応によりトリシリルリチウムを形成する化合物の能力は、ペテルセンオレフィン化反応において価値のあるものです . これらの反応は、複雑な有機分子の合成における基本的なステップである、炭素-炭素二重結合の形成に不可欠です。

表面処理:疎水性と親油性

材料科学の分野では、TMSM変性ポリウレタンアクリレートが繊維処理のために開発されてきました。ポリウレタンフィルムへのTMSM側基の導入は、表面特性を大幅に強化し、疎水性と親油性を付与します。 これにより、繊維は水と油に耐性を持つようになり、保護服や油漏れ処理材の製造に役立ちます .

ラジカル化学:還元剤

TMSMは、さまざまな化学反応におけるラジカル還元剤として役立ちます。それは、特にキサンテート、有機ハロゲン化物、イソシアニド、セレニド、および酸塩化物の還元において効果的です。 この特性は、複雑な分子構造を構築する上で重要な、ラジカルベースの合成方法で利用されています .

高分子化学:ポリウレタンの改質

TMSMは、シリコーン変性ポリウレタンアクリレートプレポリマーの調製に関与しています。これらの変性ポリマーは、向上した熱安定性、機械的特性、および溶剤耐性を示します。 このような強化は、耐久性があり長持ちする高分子材料の開発にとって重要です .

エナンチオ選択的触媒:ヒドロシリル化

この化合物は、特にヒドロシリル化反応において、エナンチオ選択的触媒に応用されています。 TMSMは、特定の還元系と組み合わせて、ケイ素-水素結合を不飽和基質に付加させることができ、高いエナンチオマー過剰率で生成物を得ることができます .

有機金属化学:反応性中間体の安定化

有機金属化学では、TMSMはテルロールなどの反応性中間体を安定化します。 トリ(トリメチルシリル)メチル誘導体は、それらの置換の少ない対応物よりも安定しており、さまざまな化学変換においてこれらの反応性種を研究および利用するのに有利です .

配位子設計:立体障害

TMSMは、そのかさ高いトリメチルシリル基により、配位子設計において立体障害を導入するために使用されます。 これは、さまざまな有機変換において金属触媒の反応性と選択性を制御するために戦略的に用いることができます .

ナノテクノロジー:表面改質

TMSM誘導体は、ナノ材料の表面を改質するために使用され、疎水性の向上や電子特性の変化など、所望の特性を付与します。 これは、特にナノデバイスやセンサーの製造において役立ちます .

作用機序

Target of Action

Tris(trimethylsilyl)methane, also known as TMS3CH, is an organosilicon compound . It primarily targets organic compounds, particularly those containing double bonds, and is used in various chemical reactions .

Mode of Action

The compound reacts with methyl lithium to produce tris(trimethylsilyl)methyllithium, also known as trisyl lithium . This reaction is represented by the following equation:

(CH3)3Si3CH+CH3Li→(CH3)3Si3CLi+CH4(CH_3)_3Si_3CH + CH_3Li \rightarrow (CH_3)_3Si_3CLi + CH_4 (CH3)3Si3CH+CH3Li→(CH3)3Si3CLi+CH4

Trisyl lithium is a useful reagent in Petersen olefination reactions , which are used to form alkenes .

Biochemical Pathways

Tris(trimethylsilyl)methane is involved in the Petersen olefination reaction, which is a method for forming carbon-carbon double bonds . The reaction is represented by the following equation:

(CH3)3Si3CLi+R2CO→(CH3)3Si2C=CR2+(CH3)3SiOLi(CH_3)_3Si_3CLi + R_2CO \rightarrow (CH_3)_3Si_2C=CR_2 + (CH_3)_3SiOLi (CH3)3Si3CLi+R2CO→(CH3)3Si2C=CR2+(CH3)3SiOLi

Pharmacokinetics

It’s worth noting that the compound is a colorless liquid that is highly soluble in hydrocarbon solvents .

Result of Action

The primary result of tris(trimethylsilyl)methane’s action is the formation of new compounds through chemical reactions. For example, it can react with methyl lithium to form trisyl lithium , which can then be used in Petersen olefination reactions to form alkenes .

Action Environment

The action of tris(trimethylsilyl)methane is influenced by environmental factors such as temperature and the presence of other chemicals. For example, its reaction with methyl lithium to form trisyl lithium requires specific conditions . Additionally, it’s worth noting that no special environmental precautions are required when handling this compound .

Safety and Hazards

将来の方向性

Recent developments in the area of polymeric systems have involved the modification of these systems with bulky derivatives of Tris(trimethylsilyl)methane . These nonpolar and chemically stable moieties provide a steric hindrance effect, leading to a significant increase in the glass transition temperature and a tremendous improvement in the thermostability of polymeric systems .

特性

IUPAC Name |

bis(trimethylsilyl)methyl-trimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H28Si3/c1-11(2,3)10(12(4,5)6)13(7,8)9/h10H,1-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNZSPXKCIAAEJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C([Si](C)(C)C)[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H28Si3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50346465 | |

| Record name | Tris(trimethylsilyl)methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50346465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1068-69-5 | |

| Record name | 1,1′,1′′-Methylidynetris[1,1,1-trimethylsilane] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1068-69-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tris(trimethylsilyl)methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50346465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(trimethylsilyl)methane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular structure and key physical properties of Tris(trimethylsilyl)methane?

A1: Tris(trimethylsilyl)methane possesses a tetrahedral central carbon atom bonded to three trimethylsilyl groups (Si(CH3)3) and a single hydrogen atom. Its molecular formula is C10H28Si3, and it has a molecular weight of 232.65 g/mol. [] The compound is a colorless liquid with a boiling point of 219°C at standard pressure and 93-95 °C at 13.5 mmHg. It has a density of 0.836 g/cm3 and a refractive index (n20D) of 1.4657. []

Q2: How can the purity of Tris(trimethylsilyl)methane be analyzed?

A2: The purity of Tris(trimethylsilyl)methane can be effectively assessed using 1H NMR spectroscopy. []

Q3: What is the solubility of Tris(trimethylsilyl)methane?

A3: Tris(trimethylsilyl)methane exhibits solubility in a wide range of common organic solvents. []

Q4: What is the significance of the bulky trimethylsilyl groups in Tris(trimethylsilyl)methane?

A4: The bulky, nonpolar, and chemically stable trimethylsilyl groups in TsiH exert a considerable steric hindrance effect, akin to that observed in octahedral silsesquioxanes. [] This steric hindrance significantly restricts the movement of polymer segments when TsiH is incorporated into polymeric systems.

Q5: How does the incorporation of Tris(trimethylsilyl)methane affect the properties of polymeric systems?

A5: The restricted movement induced by the bulky Tsi groups leads to notable changes in the physical properties of polymers. Specifically, incorporating TsiH into a polymer results in a substantial increase in glass transition temperature (Tg) and a marked improvement in thermostability. []

Q6: Can Tris(trimethylsilyl)methane be used as a chemical shift thermometer in NMR spectroscopy?

A6: Yes, Tris(trimethylsilyl)methane exhibits excellent characteristics that make it suitable for use as an internal chemical shift thermometer in 13C DNMR spectroscopy. The temperature-dependent difference in chemical shift (Δδ) between the 13C signals of its Si(CH3)3 and CH carbons can be utilized to determine the temperature with a sensitivity of approximately 1°C Hz-1 at 90 MHz. [] It's important to note that the chemical shift is solvent-dependent, necessitating calibration for each solvent or solvent mixture. []

Q7: Is Tris(trimethylsilyl)methane an effective mediator of radical reactions?

A7: Contrary to initial expectations, research has shown that Tris(trimethylsilyl)methane is not an effective mediator of radical reactions. []

Q8: How does the structure of Tris(trimethylsilyl)methane relate to its reactivity?

A8: The steric bulk provided by the three trimethylsilyl groups significantly influences the reactivity of Tris(trimethylsilyl)methane and its derivatives. This steric hindrance can hinder reactions at the central carbon atom. [, , ]

Q9: How does the kinetic acidity of Tris(trimethylsilyl)methane compare to other similar compounds?

A9: Research has demonstrated that Tris(trimethylsilyl)methane exhibits significantly higher kinetic acidity compared to its less substituted counterparts. For instance, in dimethylsulfoxide with dilute potassium hydroxide at 50°C, the rate of tritium abstraction from Tris(trimethylsilyl)tritiomethane is 5-7 times faster than from toluene. [, ] This enhanced acidity can be attributed to the stabilizing effect of the α-trimethylsilyl groups on the resulting carbanion. [, ]

Q10: How does replacing a trimethylsilyl group in Tris(trimethylsilyl)methane with other substituents affect its properties?

A10: Research has explored the effects of replacing one trimethylsilyl group in Tris(trimethylsilyl)methane with various substituents, leading to interesting structural and reactivity changes. For instance, in the gas phase, both Chloro-tris(trimethylsilyl)methane and Bromo-tris(trimethylsilyl)methane exhibit longer than usual inner Si-C bonds and wider Si-C-Si bond angles, indicating significant steric strain within the molecules. []

Q11: Have there been any gas-phase electron diffraction studies conducted on Tris(trimethylsilyl)methane?

A11: Yes, gas-phase electron diffraction studies on Tris(trimethylsilyl)methane have revealed unusually large Me3SiCSiMe3 bond angles (117°). This observation suggests a high degree of p-character in the orbital involved in the C–H bond formation. []

Q12: How is Tris(trimethylsilyl)methyl lithium (TsiLi) synthesized and what are its applications?

A12: Tris(trimethylsilyl)methane (TsiH) can be metallated using methyllithium (MeLi) in tetrahydrofuran (THF) to produce Tris(trimethylsilyl)methyl lithium (TsiLi). [] TsiLi is a versatile reagent used to introduce the bulky tris(trimethylsilyl)methyl (trisyl) group into molecules. [] One of its key applications is in the Peterson olefination reaction, where it reacts with carbonyl compounds or their corresponding N-benzylideneaniline derivatives to form alkenes. []

Q13: Can Tris(trimethylsilyl)methane be used to synthesize α,α-bis(trimethylsilyl)toluenes?

A14: Yes, α,α-bis(trimethylsilyl)toluenes, which are bench-stable reagents useful in stereoselective Peterson olefinations, can be synthesized using Tris(trimethylsilyl)methane as a starting material. []

Q14: What byproducts are formed during Peterson olefinations using Tris(trimethylsilyl)methane derivatives?

A15: During Peterson olefinations utilizing Tris(trimethylsilyl)methane derivatives, N,N-bis(trimethylsilyl)aniline has been identified as a significant byproduct. This byproduct can be readily separated from the desired olefin product through simple aqueous acid extraction. []

Q15: Are there any indications of autocatalysis in Peterson olefination reactions involving Tris(trimethylsilyl)methane derivatives?

A16: Yes, studies have provided evidence suggesting the presence of an autocatalytic cycle during Peterson olefination reactions involving Tris(trimethylsilyl)methane derivatives. []

Q16: What safety precautions should be taken when handling Tris(trimethylsilyl)methane?

A17: While Tris(trimethylsilyl)methane is generally considered stable, it is advisable to handle it with care as with all chemical reagents. It can be stored in a glass bottle. Standard laboratory safety protocols, such as wearing appropriate personal protective equipment (gloves, eye protection) and working in a well-ventilated area, should be followed. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。